Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate
Description
Copper, bis[3-(acetyl-κO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-κO4]-, monohydrate (hereafter referred to as "the target compound") is a copper(II) complex featuring two β-diketonate-type ligands derived from 3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedione. The ligands coordinate via oxygen atoms (κO and κO4), forming a chelated structure. The monohydrate form indicates the presence of one water molecule in the crystal lattice, which may influence supramolecular interactions.
Properties
IUPAC Name |
copper;4-acetyl-2-butan-2-yl-3-oxo-1,2-dihydropyrrol-5-olate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H15NO3.Cu.H2O/c2*1-4-5(2)8-9(13)7(6(3)12)10(14)11-8;;/h2*5,8,11,14H,4H2,1-3H3;;1H2/q;;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCXHNOAPRXHJG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)C(=C(N1)[O-])C(=O)C.CCC(C)C1C(=O)C(=C(N1)[O-])C(=O)C.O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30CuN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate typically involves the reaction of copper salts with the corresponding ligands under controlled conditions. One common method involves the reaction of copper(II) acetate with 3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedione in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired complex.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the copper salt and ligands are mixed in precise stoichiometric ratios. The reaction mixture is then heated to the required temperature and maintained under reflux until the reaction is complete. The product is then isolated by filtration, washed, and dried to obtain the pure monohydrate form.
Chemical Reactions Analysis
Types of Reactions
Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate can undergo various types of chemical reactions, including:
Oxidation: The copper center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the existing ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products Formed
Oxidation: Higher oxidation state copper complexes.
Reduction: Lower oxidation state copper complexes.
Substitution: New copper complexes with different ligands.
Scientific Research Applications
Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for other copper-based compounds.
Mechanism of Action
The mechanism of action of Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate involves its interaction with molecular targets through coordination chemistry. The copper center can interact with various biological molecules, potentially disrupting their normal function. The specific pathways involved depend on the nature of the target molecules and the environment in which the compound is used.
Comparison with Similar Compounds
Data Table: Comparative Analysis
Biological Activity
Copper complexes have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The compound Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate , is a notable example that exhibits various biological activities. This article delves into its biological properties, supported by data tables and relevant research findings.
Anticancer Activity
Copper complexes are known to exhibit anticancer properties through multiple mechanisms. Studies have shown that copper ions can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function.
- Mechanism of Action : Copper interacts with cellular components, leading to oxidative stress and subsequent cell death. This has been observed in various cancer cell lines, including breast and prostate cancer cells.
Case Study: Copper Complexes in Cancer Therapy
A comparative study highlighted the effectiveness of copper complexes in inhibiting tumor growth in vivo. For instance, a study demonstrated that a related copper complex significantly reduced tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis .
| Study | Model | Outcome |
|---|---|---|
| McInerney et al. (2022) | Human brain endothelial cells | Enhanced expression of P-glycoprotein (P-gp) |
| Crouch et al. (2009) | Breast cancer cells | Induction of apoptosis via ROS generation |
Anti-inflammatory Activity
Copper complexes also exhibit anti-inflammatory properties. Research indicates that they can modulate inflammatory pathways, reducing edema and inflammatory cytokine production.
- Mechanism of Action : Copper ions are known to inhibit the activity of pro-inflammatory mediators such as NF-kB and TNF-alpha.
Case Study: In Vivo Anti-inflammatory Effects
A study involving carrageenan-induced paw edema in rats showed that treatment with copper complexes significantly reduced inflammation compared to control groups .
| Treatment | Edema Reduction (%) |
|---|---|
| CuSO4 | 45% |
| L-Cu(II) | 50% |
Neuroprotective Effects
The role of copper in neuroprotection is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Copper complexes can influence the blood-brain barrier (BBB) permeability and enhance the clearance of amyloid-beta (Aβ).
- Mechanism of Action : By modulating P-glycoprotein (P-gp) expression at the BBB, copper complexes facilitate the transport of therapeutic agents into the brain while promoting the efflux of toxic substances.
Research Findings
Recent studies have shown that copper bis(thiosemicarbazone) complexes enhance P-gp activity, thereby improving drug delivery across the BBB .
| Compound | P-gp Expression Increase (%) | Functionality Improvement (%) |
|---|---|---|
| Cu II(GTSM) | 100% | 200% |
| Cu II(ATSM) | 140% | 130% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
